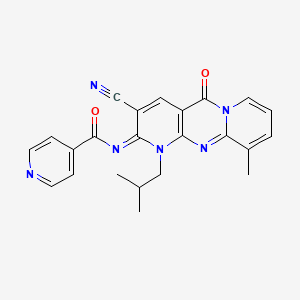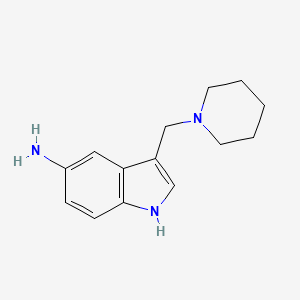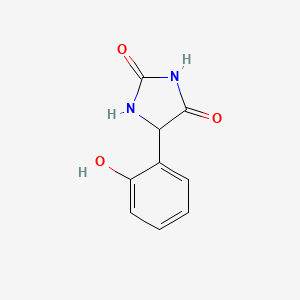![molecular formula C9H9N3O5 B14168526 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one CAS No. 4341-15-5](/img/structure/B14168526.png)
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one is a compound belonging to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by bacteria that are resistant to other antibiotics . This compound is particularly interesting due to its unique structure, which includes a furan ring, a nitro group, and an oxazinanone moiety.
Vorbereitungsmethoden
The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one typically involves the condensation of 5-nitrofuraldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives . These intermediates can interact with bacterial DNA and proteins, leading to cell damage and death. The molecular targets include bacterial enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one include:
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Compared to these compounds, this compound has a unique structure that may confer different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
4341-15-5 |
|---|---|
Molekularformel |
C9H9N3O5 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C9H9N3O5/c13-9-11(4-1-5-16-9)10-6-7-2-3-8(17-7)12(14)15/h2-3,6H,1,4-5H2/b10-6+ |
InChI-Schlüssel |
NOZLWTTVYNQLNJ-UXBLZVDNSA-N |
Isomerische SMILES |
C1CN(C(=O)OC1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(C(=O)OC1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


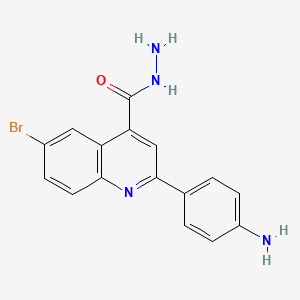
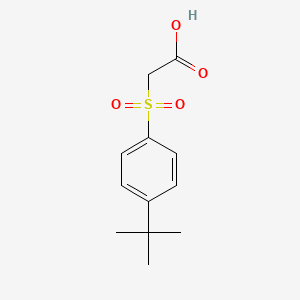
![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
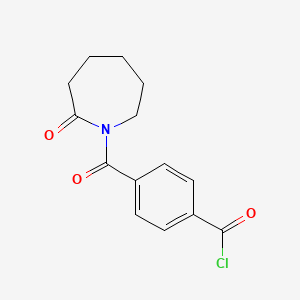
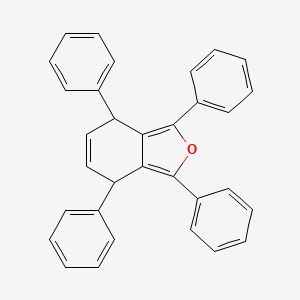

![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)
